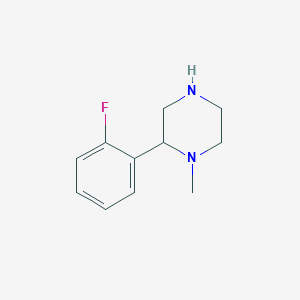

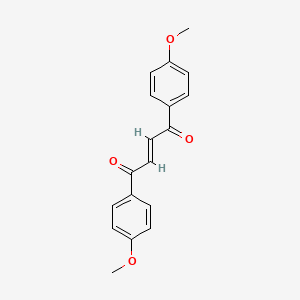

![molecular formula C13H16N2O3 B2543265 Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate CAS No. 708241-16-1](/img/structure/B2543265.png)

Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the formation of an amide bond between an amino group and a carboxylic acid or its derivatives. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate was introduced as a new reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid . These methods could potentially be adapted for the synthesis of methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate often features a planar amide bond due to resonance, which can affect the reactivity and physical properties of the compound. For example, in the case of 2-amino-4,6-dimethylpyridinium benzoate, the cation and anion are linked by hydrogen bonds, forming a specific ring motif . The molecular structure can be determined using techniques such as X-ray crystallography, as was done for a chiral pyrrolidine derivative .

Chemical Reactions Analysis

Compounds with an amino benzoate structure can undergo various chemical reactions. For example, alkylation reactions can be performed to introduce alkyl groups into the molecule, as seen with methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate . The presence of an amino group also allows for the formation of heterocyclic systems, as demonstrated by the synthesis of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole derivatives from methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate would likely be influenced by the presence of the pyrrolidinyl group and the ester linkage. These groups can affect solubility, melting point, and stability of the compound. For instance, the introduction of a benzyloxycarbonyl group can be used to protect the amino group and can be selectively removed to afford free amino compounds . The crystalline structure and hydrogen bonding patterns can also influence the compound's properties, as seen in the case of 2-amino-4,6-dimethylpyridinium benzoate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Methyl-2-formyl benzoate, a related compound, is recognized for its bioactive precursor role in organic synthesis due to its wide range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor for new bioactive molecules, it demonstrates versatility in synthetic applications and is considered crucial in the pharmaceutical industry for the preparation of medical products (Farooq & Ngaini, 2019).

Environmental and Health Implications

The potential hazards of preservatives such as benzoate salts, including sodium benzoate, have been systematically reviewed. Despite their utility in food and beverage preservation, concerns over safety remain, particularly regarding their capacity to react and form carcinogens like benzene. Additionally, sodium benzoate has found clinical utility in treating various disorders, suggesting its diverse application spectrum beyond preservative uses, albeit with caution advised due to potential health implications (Piper & Piper, 2017).

Eigenschaften

IUPAC Name |

methyl 2-(pyrrolidine-1-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12(16)10-6-2-3-7-11(10)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXOSKPDLADODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

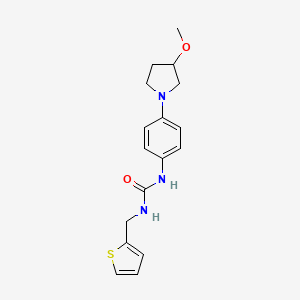

![N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2543182.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

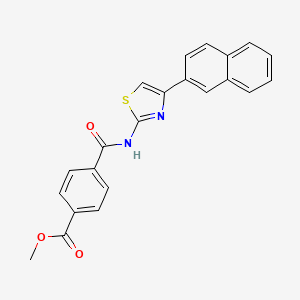

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![8-fluoro-2-(1-methyl-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2543193.png)

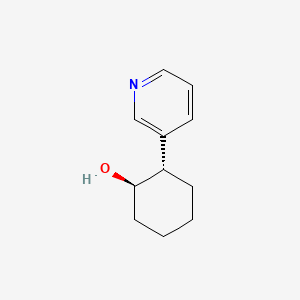

![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)